Graphite bromide
Description
Structure
2D Structure
Properties
IUPAC Name |
methane;molecular bromine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/16CH4.Br2/c;;;;;;;;;;;;;;;;1-2/h16*1H4; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEAJUQTEFBYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.BrBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H64Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923559 | |
| Record name | Bromine--methane (1/16) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12079-58-2 | |
| Record name | Bromine, compd. with graphite (1:16) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012079582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromine, compd. with graphite (1:16) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromine--methane (1/16) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromine, compound with graphite (1:16) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis Methodologies and Preparation Protocols for Graphite Bromide
Intercalation Mechanisms and Reaction Pathways of Bromine in Graphite (B72142)
The formation of graphite bromide occurs through the insertion of bromine molecules into the van der Waals gaps between the carbon layers of graphite. This process, known as intercalation, is a charge-transfer reaction where the intercalated species (bromine) acts as an electron acceptor, withdrawing electron density from the graphite's π-band. This charge transfer results in the formation of holes in the valence band of the graphite layers, thereby increasing the in-plane electrical conductivity. researchgate.net
The reaction pathway involves the diffusion of bromine molecules to the edges of the graphite crystallites and subsequent penetration into the interlayer spaces. The expansion of the graphite lattice is a key feature of this process, with the interlayer spacing increasing significantly to accommodate the bromine molecules. d-nb.info For instance, the spacing between carbon layers can expand from approximately 3.35 Å in pristine graphite to over 7 Å in stage-2 this compound. d-nb.info
C_n + mBr₂ ⇌ C_n⁺(Br₂)_m⁻
Where 'n' represents the number of carbon atoms per intercalated bromine species. The reaction is reversible, and the intercalated bromine can be removed by reducing the external bromine vapor pressure or by heating. nasa.gov
Optimized Synthesis Conditions and Parameters
The synthesis of this compound with specific characteristics, particularly the stage of intercalation, requires precise control over several experimental parameters.
Role of Bromine Vapor Pressure and Temperature
The bromine vapor pressure and the reaction temperature are the most critical parameters in the synthesis of this compound. The stage of the resulting compound is directly dependent on these conditions. Higher bromine vapor pressures and lower temperatures favor the formation of lower stage compounds (i.e., a higher density of intercalated bromine layers). Conversely, lower vapor pressures and higher temperatures lead to higher stage compounds or de-intercalation.
A phase diagram mapping the relationship between bromine vapor pressure, temperature, and the resulting intercalation stage has been established through extensive research. For instance, the intercalation of bromine into highly oriented pyrolytic graphite (HOPG) has been studied over a temperature range of 20–160°C and a bromine vapor pressure range of 0.01–20 atm. researchgate.net The thermodynamic parameters for the formation of different stages have been determined from such studies.
Table 1: Thermodynamic Data for the Formation of this compound Stages
| Stage Transition | Enthalpy of Reaction (ΔH) (kcal/mol of Br₂) | Entropy of Reaction (ΔS) (cal/mol·K of Br₂) |
|---|---|---|
| Graphite → Stage 4 | -11.0 | - |
| Stage 4 → Stage 3 | -10.8 | - |
| Stage 3 → Stage 2 | -10.0 | - |
This table presents the enthalpies of reaction for the formation of stage 2, 3, and 4 this compound from highly oriented pyrolytic graphite. The data is based on studies of the pressure-temperature equilibrium diagram. researchgate.net
Influence of Graphite Source and Crystallinity
The source and crystalline quality of the parent graphite material significantly impact the intercalation process. Highly crystalline forms of graphite, such as highly oriented pyrolytic graphite (HOPG) and natural flake graphite, are commonly used for fundamental studies due to their well-ordered structures. These materials allow for the formation of well-defined stages and facilitate the study of the intrinsic properties of this compound.
In contrast, less crystalline or more defective graphite sources, such as graphite fibers or powders, exhibit different intercalation behaviors. nasa.gov The presence of defects, such as grain boundaries, dislocations, and vacancies, can act as nucleation sites for intercalation, potentially altering the kinetics of the reaction. The particle size of the graphite also plays a role, with smaller particles generally intercalating more rapidly due to a higher surface area-to-volume ratio. However, the stability of the resulting intercalated compounds can also be affected by the graphite's crystallinity. For example, bromine-intercalated graphite fibers have shown remarkable stability compared to compounds made from highly crystalline graphite, which tend to de-intercalate more readily when the bromine atmosphere is removed. nasa.gov The integrity of the graphite structure is crucial for the intercalation reaction. researchgate.net
Table 2: Comparison of Graphite Sources for Bromine Intercalation
| Graphite Source | Typical Crystallinity | Intercalation Characteristics | Resulting Compound Stability |
|---|---|---|---|
| Highly Oriented Pyrolytic Graphite (HOPG) | High | Well-defined stage formation, ideal for fundamental studies. | Lower stability, prone to de-intercalation. |
| Natural Flake Graphite | High | Good for producing bulk quantities of well-staged compounds. | Moderate stability. |
| Graphite Fibers | Variable (lower than HOPG) | Intercalation can be influenced by fiber microstructure and defects. | Higher stability, less prone to spontaneous de-intercalation. nasa.gov |
| Synthetic Graphite Powder | Variable | Kinetics influenced by particle size and defect density. | Variable, dependent on precursor and processing. |
Control over Intercalation Stage Formation
As established, the precise control over the formation of a specific intercalation stage (e.g., stage 1, 2, 3, etc.) is primarily achieved by manipulating the bromine vapor pressure and temperature. A stage 'n' compound consists of 'n' graphene layers between successive intercalate layers.
To synthesize a specific stage, the graphite sample is placed in a sealed container with a reservoir of liquid bromine. The temperature of the graphite and the bromine reservoir are independently controlled to establish a specific bromine vapor pressure in the system. By carefully selecting these two temperatures, one can navigate the pressure-temperature phase diagram to the region corresponding to the desired stage. For example, to obtain a low-stage compound like stage 2, a high bromine vapor pressure is required, which can be achieved by maintaining the bromine reservoir at a relatively high temperature (while keeping the graphite at a suitable reaction temperature). To obtain higher stages, the bromine vapor pressure is systematically lowered.
Advanced Synthesis Techniques
While vapor-phase intercalation is the most common method, several advanced techniques have been developed for the synthesis of this compound.
Liquid Phase Intercalation Approaches
Direct immersion of graphite in liquid bromine can also lead to the formation of this compound. google.com This method is straightforward and can be effective for producing large quantities of the material. The reaction time can range from minutes to several hours, depending on the desired level of intercalation and the properties of the graphite source. google.com For instance, contacting graphite fibers with liquid bromine at temperatures below 60°C for 30 minutes to 72 hours has been reported. google.com
Another liquid-phase approach involves the use of a solution of bromine in an inert solvent, such as carbon tetrachloride (CCl₄). This method allows for a finer control over the chemical potential of the bromine, which can be advantageous for achieving specific, and often higher, stages of intercalation.
Electrochemical intercalation represents a distinct liquid-phase method. In this technique, a graphite electrode is immersed in an aqueous electrolyte solution containing bromide ions (e.g., a potassium bromide solution). researchgate.net By applying an anodic potential to the graphite electrode, bromide ions are oxidized to bromine at the electrode surface. When the local concentration of the generated bromine becomes sufficiently high, it intercalates into the graphite lattice. This method offers the advantage of precise control over the extent of intercalation by managing the applied current and reaction time. researchgate.net
Microwave-Assisted Halogenation for this compound Synthesis
A novel and efficient approach for synthesizing chemically modified graphite, including this compound, involves a microwave-sparks-assisted halogenation reaction. nih.gov This method stands as a significant alternative to traditional oxidation and fluorination techniques, which were historically the primary methods for high-yield graphite modification due to graphite's chemical inertness. nih.gov
The mechanism of microwave-assisted synthesis relies on the ability of microwave irradiation to create hot sparks within the graphite, causing it to expand and emit hot graphite flakes. researchgate.net This process enhances the interplanar distance and degree of disorder within the graphite structure, weakening the van der Waals forces that hold the layers together. nih.govmdpi.com This expansion facilitates the direct reaction between the hot graphite flakes and a halogen, such as bromine. researchgate.net The resulting graphite halide is then rapidly cooled to prevent thermal decomposition. researchgate.net This technique allows for the synthesis of large quantities of highly modified this compound. nih.gov
The key advantages of this method are its speed and efficiency. Microwave heating is rapid, selective, and uniform, allowing for precise control over the reaction. mdpi.com The process can significantly accelerate reaction rates compared to conventional methods. nih.gov
Electrochemical Intercalation Methods
Electrochemical intercalation represents another key strategy for the synthesis of this compound. This method involves using an electrochemical cell where graphite serves as an electrode.
One prominent electrochemical approach involves the anodic oxidation of graphite in an aqueous solution containing bromide ions (Br⁻). researchgate.net The proposed mechanism suggests that Br⁻ is first oxidized to aqueous bromine (Br₂). researchgate.net When a sufficient local concentration of Br₂ builds up near the graphite electrode, it intercalates into the graphite fibers. researchgate.net This process can be performed at low temperatures (around 0°C) and high currents to produce this compound with properties similar to those synthesized via vapor-phase transport. researchgate.net
Another advanced electrochemical method involves a two-electron transfer reaction where Br₂ is further oxidized to a positive bromine ion (Br⁺), which then intercalates into the graphite to form a bromine-graphite intercalation compound (Br-GIC). d-nb.info This process results in a reversible intercalation with a significantly higher redox potential compared to the standard Br⁻/Br₂ couple. d-nb.info Studies have shown that this Br⁺ intercalation leads to an increase in the interlayer spacing of graphite from an initial value of 3.35 Å to 3.45 Å. d-nb.info The integrity of the graphite structure is crucial for this reaction, as the diffusion rate of bromine intercalation decreases as the charge state increases due to fewer available intercalation sites. d-nb.inforesearchgate.net
The general principle of electrochemical intercalation involves charge transfer between the guest species (bromine) and the host (graphite), forming what can be considered a type of salt. wikipedia.org This process is often reversible, allowing for the deintercalation of the bromine and the return of the graphite to its original structure. wikipedia.org
| Parameter | Vapor Phase Transport | Aqueous Electrochemical Intercalation | Br⁺ Electrochemical Intercalation |
| Reactant | Bromine Vapor (Br₂) | Bromide Ions (Br⁻) | Bromide/Bromine (Br⁻/Br₂) |
| Mechanism | Direct intercalation of Br₂ molecules into graphite layers. | Anodic oxidation of Br⁻ to aqueous Br₂, followed by intercalation. researchgate.net | Oxidation of Br₂ to Br⁺, followed by intercalation. d-nb.info |
| Key Condition | Presence of bromine atmosphere. | Low temperature (~0°C), high current. researchgate.net | High redox potential. d-nb.info |
| Interlayer Spacing | Increases upon intercalation. | Enlargement of average interlayer spacing observed. | Increases from 3.35 Å to 3.45 Å. d-nb.info |
| Reversibility | Generally reversible. wikipedia.org | Reversible. | Highly reversible electrochemical process. d-nb.inforesearchgate.net |
Formation and Characteristics of this compound Residue Compounds
This compound residue compounds are intermediate substances formed from the controlled decomposition or deintercalation of fully intercalated (lamellar) this compound. osti.gov When the external bromine atmosphere is removed, the lamellar compound spontaneously deintercalates, but a certain fraction of the bromine remains trapped within the graphite structure. osti.govnasa.gov This remaining material is termed the residue compound. osti.govnasa.gov
The formation process typically involves preparing the lamellar this compound compound by exposing graphite to bromine vapor and then allowing it to debrominate in an air stream for a set period, such as 24 hours at room temperature. osti.gov The resulting residue compound is much more resistant to decomposition than the parent lamellar compound. osti.gov
The composition and characteristics of this compound residue compounds are influenced by several factors:
Type and Subdivision of Graphite: The amount of bromine retained is strongly dependent on the type of graphite used (e.g., natural graphite powder, artificial graphite, pyrolytic graphite) and its particle size or degree of crystallite perfection. osti.govroyalsocietypublishing.org For instance, some carbon fibers retain a greater fraction of bromine in their residue compounds compared to crystalline graphite. nasa.gov
Temperature: The composition is dependent on the temperature to which the residue compound has been heated. osti.gov While stable for long periods under vacuum and high humidity, and thermally stable up to 200°C, heating to higher temperatures (e.g., 400°C) can cause further loss of bromine, though a significant portion of the gained conductivity may be retained. nasa.gov
Formation Conditions: Rapid bromination can lead to an abnormally low retention of bromine in the residue compound, suggesting that the invasion of bromine into crystal imperfections (where it is believed the bulk of the trapped reactant is situated) is a slower process than the formation of the lamellar layers. osti.gov
Structural Elucidation and Morphological Characterization of Graphite Bromide
Bromine Speciation within Graphite (B72142) Interlayers
Orientational Alignment of Bromine Species Relative to Graphite Layers
The precise orientation of intercalated bromine species significantly influences the electronic and structural properties of graphite bromide. Research indicates that bromine typically intercalates as diatomic molecules (Br₂) or potentially as ionic species (Br⁺ or Br⁻) aip.orgd-nb.info. Studies using various spectroscopic and diffraction methods suggest that Br₂ molecules can orient themselves in different configurations within the interlayer space. Some findings propose that Br₂ molecules lie parallel to the graphite layers aip.orgwm.edu. However, other investigations indicate that the molecules may adopt an orientation at an angle of approximately 20° relative to the graphite planes, with an intramolecular Br-Br distance of about 2.31 Å researchgate.net. In certain GIC structures, such as C16Br2, Br₂ molecules have been observed to orient perpendicularly to the graphene sheets, positioned above the carbon atoms wm.edu. The in-plane arrangement in ordered phases, like the commensurate phase of stage-2 graphite-bromine, has been described by a centered () rectangular structure comprising three sublattices, each containing four Br₂ molecules per unit cell aps.org. The intercalated bromine forms ordered layers, with structural variations observed at different bromine concentrations, potentially involving chains of Br₂ molecules at lower concentrations royalsocietypublishing.org. Under increased pressure or reduced interlayer separation, Br₂ molecules may tend to dissociate aip.org.
Advanced Structural Probes
To fully characterize this compound, a suite of advanced analytical techniques is utilized, providing complementary information on its structure, morphology, and vibrational properties.
X-ray Diffraction (XRD) and Electron Diffraction for Unit Cell Determination
X-ray diffraction (XRD) and electron diffraction are indispensable tools for determining the crystallographic parameters of this compound, including interlayer spacing and in-plane ordering. Pristine graphite typically exhibits a characteristic (002) diffraction peak around 2θ = 26.68°, corresponding to an interlayer spacing of approximately 0.334-0.34 nm ekb.egescholarship.org. Upon intercalation of bromine, this peak undergoes a shift to lower angles, commonly observed around 2θ = 25.114°, indicating an expansion of the interlayer spacing to about 0.354 nm ekb.eg. For specific compounds like C8Br, the interlayer separation can expand substantially, from an initial 3.354 Å to as much as 7.05 Å scispace.com. Some studies report d-spacings around 4.31 Å for Br₂-GICs, consistent with reported sandwich thicknesses cambridge.org.
Electron diffraction and high-resolution XRD have been instrumental in elucidating the in-plane structure of intercalated bromine. The commensurate phase of stage-2 graphite-bromine, for example, has been characterized by a three-fold twinned monoclinic unit cell with parameters a = 8.87 Å, b = 4.26 Å, and γ = 103.9° buffalo.edu. In this ordered phase, the intercalate plane features three sublattices, each with a centered () rectangular arrangement of four Br₂ molecules per unit cell aps.org. The (002) diffraction peak in GICs often appears broadened compared to pure graphite, a phenomenon attributed to disorder or the presence of multiple intercalation stages ekb.eg. In some instances, particularly in bromine-intercalated graphite fibers, the bromine layers can exhibit disorder at room temperature researchgate.net.
Table 1: Representative XRD Data for Graphite and this compound
| Material/Compound | Diffraction Peak (2θ) | d-spacing (nm) | Notes | Source |
| Graphite | 26.68° | 0.334 | Pristine graphite (002) peak | ekb.eg |
| Graphite | 26.320° | 0.339 | Pristine graphite (002) peak | core.ac.uk |
| Graphite | 26.5° | 0.335 | Pristine graphite (002) peak | escholarship.org |
| Graphite | 54.88° | 0.167 | Pristine graphite (004) peak | ekb.eg |
| This compound (GIC) | 25.114° | 0.354 | GIC (002) peak, indicating expanded interlayer spacing | ekb.eg |
| C8Br | 3.354 Å | 0.3354 | Pristine graphite interlayer spacing | scispace.com |
| C8Br | 7.05 Å | 0.705 | Expanded interlayer spacing after bromine intercalation | scispace.com |
| Br₂-GIC | ~4.31 Å | ~0.431 | Reported sandwich thickness | cambridge.org |
| Stage-2 GIC | ~21.38° | - | Suggestive of rhombohedral structure (C8Br) | cambridge.org |
| Stage-2 GIC | ~30.88° | - | Suggestive of rhombohedral structure (C8Br) | cambridge.org |
| Stage-2 GIC | ~43.57° | - | Corresponds to the (005) plane in the 2nd-stage structure (C8Br) | cambridge.org |
| Stage-2 GIC | ~72.69° | - | Corresponds to the (008) plane in the 2nd-stage structure (C8Br) | cambridge.org |
Spectroscopic Signatures of Structural Features (e.g., Raman Active Modes)
Raman spectroscopy is a highly sensitive technique for identifying structural changes and confirming the presence of intercalated species in this compound. Pristine graphite displays characteristic Raman peaks, most notably the G-band, typically found around 1580-1583 cm⁻¹, which corresponds to the in-plane vibrational E₂g mode of carbon atoms researchgate.netmdpi.combuffalo.edu. The intercalation of bromine introduces new spectral features. For graphite-bromine intercalation compounds (GIC), distinct Raman lines associated with the intercalated bromine species are observed, with an intense peak frequently reported in the range of 238-240 cm⁻¹ researchgate.net. The intercalation process can also modify the graphite's G-band; it may split into two distinct modes, indicative of altered carbon atom displacements within the graphite layers mdpi.com. The molecular integrity of bromine is often preserved, and Raman scattering can detect in-plane intercalate modes aps.org. The Br₂ stretch mode can exhibit significant resonant enhancement when excited at energies above 2.8 eV aps.org. The specific state of the bromine species, such as whether it is desorbing or encapsulated, can influence the observed Raman spectra; for example, desorbing samples may show a doublet structure for the G-band, contrasting with a singlet observed in encapsulated samples aps.org. Raman spectroscopy has been widely employed to verify bromine intercalation and to characterize the resulting functionalized graphene materials wm.educambridge.orgrsc.orgarxiv.org.
Table 2: Representative Raman Spectroscopic Features in this compound
| Feature/Mode | Wavenumber (cm⁻¹) | Assignment/Notes | Source |
| G-band (Graphite) | ~1580-1583 | E₂g vibrational mode of carbon atoms in graphite | researchgate.netmdpi.combuffalo.edu |
| D-band (Graphite) | ~1355 | Indicative of defects in graphite structure | researchgate.net |
| G'-band (Graphite) | ~2720 | Overtone of the D-band | researchgate.net |
| Intercalate Mode | ~238-240 | Intense spectral line associated with intercalated bromine species | researchgate.net |
| Br₂ Stretch Mode | Varies | Exhibits resonant enhancement at excitation energies ≥ 2.8 eV | aps.org |
| G-mode (Stage-2 GIC) | 1612.5 | Singlet peak in encapsulated stage-2 GIC; develops into a doublet upon desorption | aps.org |
| G-mode (Intercalated) | Splits into two modes | Modified by intercalation, reflecting changes in carbon atom displacements | mdpi.com |
Compound List:
Graphite
Bromine (Br₂)
Bromine ions (Br⁻)
Bromine atoms
Bromine (Br⁺)
this compound (general term for GICs with bromine)
Stage-2 graphite-bromine
C8Br
C16Br2
C32Br2
Brominated graphene
Brominated graphene derivatives
Electronic Structure and Charge Transfer Dynamics in Graphite Bromide
Electronic Band Structure Modifications upon Bromine Intercalation
The highly ordered, layered structure of graphite (B72142) provides a unique electronic environment characterized by delocalized π electrons. Intercalation disrupts this pristine state, leading to significant alterations in the electronic band structure and the topology of the Fermi surface.
Pure graphite exhibits a semi-metallic electronic structure with a small overlap between valence and conduction bands, resulting in a unique Fermi surface topology. Upon bromine intercalation, the electronic states are modified, leading to changes in the Fermi surface. Studies indicate that intercalation can lead to the formation of new electronic bands and alter the shape and connectivity of the original Fermi surface aip.orgscielo.br. For instance, the introduction of bromine can create a modulated electronic structure, consisting of regions resembling pure graphite and regions influenced by the intercalated bromine, forming metallic "sandwiches" between carbon layers aps.org. These modifications can result in the emergence of hole or electron pockets and changes in the nesting vectors of the Fermi surface, which are critical for phenomena like charge-density waves aip.orgaps.orgaalto.fiacs.org.
First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of graphite bromide. These computational methods allow for detailed analysis of how bromine intercalation affects the band dispersion, density of states, and Fermi surface aip.orgscielo.brresearchgate.netacs.org. DFT calculations have revealed that bromine, whether in molecular (Br₂) or atomic form, acts as an electron acceptor, drawing charge from the graphite's π system aip.orgnih.govaip.orgosti.gov. The specific arrangement and form of bromine intercalated between graphite layers significantly influence the resulting band structure. For example, calculations using methods like the Generalized Gradient Approximation (GGA) parameterized with van der Waals interactions (vdW-DF) and the Local Density Approximation (LDA) have been employed to model these systems aip.org. These studies often compare the calculated band structures of intercalated graphite with that of pristine graphite to quantify the modifications aip.orgscielo.br.
The intercalation of bromine can lead to the formation of new electronic states, some of which may reside within the band gap of the pristine graphite or modify existing band gaps. While much of the detailed research on band gap opening has focused on single-layer graphene, similar principles can apply to the modifications within graphite layers. For instance, studies on graphene bromination have shown the opening of a small band gap (e.g., 86 meV) and the emergence of bromine-related states researchgate.net. In graphite intercalation compounds, the intercalated bromine species, particularly when forming polybromides like Br₃⁻, can possess singly occupied molecular orbitals (SOMOs) which can contribute to the electronic band structure, potentially forming hole Fermi surfaces due to incomplete charge transfer tandfonline.com. The degree of bromination can also influence the band gap, with higher degrees potentially leading to larger band gaps nih.gov.
Mechanisms of Charge Transfer between Graphite and Bromine
Charge transfer is a fundamental process in this compound GICs, dictating many of their electronic and chemical properties. The extent and nature of this transfer are influenced by several factors, including the form of the intercalant and the physical spacing between graphite layers.
The amount of charge transferred from the graphite layers to the bromine intercalant is a key parameter. Research indicates that bromine acts as an electron acceptor, with the amount of charge transferred varying based on the state of bromine. For atomic bromine, the charge transfer is generally higher than for molecular bromine (Br₂).
| Bromine Form | Charge Transfer (electrons per Br atom) | Calculation Method/Notes | Source |
| Atomic Br | 0.34 – 0.54 | LDA/vdW-DF calculations | aip.org |
| Br₂ molecule | ~0.06 – 0.08 | LDA/vdW-DF calculations | aip.org |
| Br₂ molecule | 0.01 – 0.08 | DFT calculations | aip.org |
| Br₂ molecule | ~0.5 | Experimental estimation | aps.org |
| Br⁻ | ~-0.09 | Initial charge state | acs.org |
These values highlight that the chemical state of bromine significantly impacts the charge transfer process. For example, the charge transfer to atomic Br is substantially more significant compared to that of a Br₂ molecule aip.org.
The physical distance between graphite layers and the specific chemical form of bromine (molecular Br₂ or dissociated atomic Br) are critical determinants of the charge transfer dynamics. Studies have shown that for larger interlayer separations, bromine tends to remain in its molecular form (Br₂). However, under increased compression, which reduces the interlayer separation, Br₂ molecules are more prone to dissociate into atomic bromine aip.orgnih.govaip.orgosti.gov. Crucially, bromine in its atomic form acts as a stronger electron acceptor, leading to a higher charge exchange with the graphite layers compared to molecular bromine aip.orgnih.govaip.orgosti.gov. This difference in charge transfer directly influences the resulting electronic properties, such as conductivity, as increased electron transfer to bromine leads to a higher concentration of hole carriers in the graphite sheets aip.orgnih.govaip.orgosti.gov. In contrast to bulk graphite, studies on single-layer graphene suggest that Br₂ molecules can adsorb perpendicularly to the graphene sheet, creating a strong molecular dipole and leading to a significant charge transfer researchgate.netresearchgate.net.
Theoretical Frameworks for Charge Carrier Dynamics
The electronic behavior of this compound is largely understood through the lens of charge transfer between the graphite layers and the intercalated bromine species. Bromine, typically intercalating as Br₂ molecules or, under certain conditions, as Br₃ ions or atomic bromine, acts as an acceptor dopant scholarsportal.infoaip.orgnih.gov. This process involves the transfer of charge carriers, primarily electrons, from the π bands of graphite to the intercalant species.
Theoretical studies, often employing first-principles calculations like Density Functional Theory (DFT), reveal that intercalated Br₂ molecules can transform into tribromide (Br₃) species within the graphite layers. This Br₃ molecule possesses an open-shell electronic structure, featuring a singly occupied molecular orbital (SOMO) scholarsportal.infotandfonline.com. Charge transfer from graphite's π bands occurs towards this SOMO. Consequently, the graphite π bands develop hole-like Fermi surfaces. However, the charge transfer is often found to be incomplete, meaning the SOMO band itself can also contribute a hole Fermi surface scholarsportal.infotandfonline.com.
An alternative theoretical perspective describes the electronic structure of dilute graphite-bromine compounds as a modulated system, comprising alternating zones of pure three-dimensional graphite and two-dimensional metallic sandwiches. These sandwiches are formed by the bromine layer and the two adjacent carbon layers aps.org. This model, often analyzed using a nearly-free-electron approximation, helps explain observed magnetothermal oscillation frequencies aps.org.
The effectiveness of bromine as an electron acceptor, and thus its influence on the electronic structure and conductivity, is also linked to the Brillouin zone structure of graphite aps.org. Theoretical models aim to correlate changes in magnetic susceptibility with alterations in the number of electrons within these zones, finding good agreement with experimental data when the acceptor efficiency of bromine is considered aps.org.
Impact on Electrical Conductivity and Related Transport Phenomena
The intercalation of bromine into graphite leads to profound changes in its electrical conductivity, often resulting in values that surpass those of pristine graphite and even copper nih.govnasa.govresearchgate.netaps.orgoup.comarxiv.org. Bromine acts as a potent acceptor dopant, effectively doping the graphene sheets with holes aip.orgnih.gov. This hole doping significantly increases the in-plane charge carrier concentration and enhances electrical conductivity.
Studies have shown that exposure of highly oriented pyrolytic graphite (HOPG) to bromine vapor results in a monotonic increase in in-plane conductivity with intercalation time. For approximately 6 atomic percent (at%) of bromine, the conductivity can reach levels significantly higher than copper, even at temperatures as low as 5 K researchgate.netaps.orgarxiv.org. This phenomenon has been termed "supermetallic conductivity" researchgate.netaps.orgarxiv.org.
The process is reversible to some extent; debromination leads to a steep decrease in conductivity oup.com. Furthermore, a metastable phase of this compound has been identified, where conductivity remains unchanged despite a considerable increase in absorbed bromine oup.com. The stability of bromine-intercalated graphite fibers has also been noted, with significant conductivity retained even at elevated temperatures nasa.gov.
Anisotropic Conductivity Enhancements and Mechanisms
Graphite inherently possesses highly anisotropic electrical properties due to its layered structure, with significantly higher conductivity along the basal planes (in-plane) compared to the direction perpendicular to the planes (out-of-plane) mdpi.comgraphenea.com. Bromine intercalation modifies this anisotropy. While in-plane conductivity experiences substantial enhancement, the out-of-plane conductivity can decrease as the interplanar separation increases due to intercalation aip.org.
Hall Effect and Carrier Mobility Studies
Hall effect measurements are instrumental in characterizing the charge carriers in this compound. These studies confirm that bromine acts as an electron acceptor, leading to a prevalence of hole carriers in the intercalated graphite aps.orgresearchgate.net. By analyzing the Hall coefficient and resistivity, researchers can determine carrier type, concentration, and mobility aps.orgoptica.org.
High room-temperature mobilities have been reported for bromine-intercalated graphite, with values reaching approximately 5 × 10⁴ cm²/V·s researchgate.netaps.org. For comparison, pristine graphite exhibits lower mobilities, with pyrolytic graphite showing values exceeding 3000 cm²/V·s at liquid nitrogen temperature and a mobility ratio of electrons to holes (μe/μh) around 1.08 aps.org. Intrinsic graphene, a single layer of graphite, can possess extremely high mobilities, up to 2 × 10⁵ cm²/V·s, but this is for an undoped, ideal material sigmaaldrich.com.
The mobility in these materials is sensitive to various factors, including the degree of intercalation, the specific graphite structure (e.g., HOPG vs. graphite fibers), and the presence of defects nasa.govresearchgate.netaps.orgchalmers.searxiv.org. Magnetotransport measurements, encompassing both Hall effect and magnetoresistance, are crucial for a comprehensive understanding of these carrier dynamics researchgate.netaps.orgoptica.orgbuffalo.edu.
Influence of Lattice Imperfections on Electronic Transport
Defects can alter the local electronic structure by introducing mid-gap states or modifying the density of states near the Fermi level researchgate.net. This disruption of the ordered lattice can lead to a decrease in conductivity compared to ideal, defect-free graphite mdpi.compnu.edu.ua. For instance, point defects and single vacancies in graphene are known to form electron scattering centers that diminish conductivity mdpi.com.
The effectiveness of bromine as a dopant, and consequently the charge transfer process, can also be influenced by the presence of lattice imperfections in the graphite structure aps.org. While specific quantitative data on the impact of lattice imperfections on the bromine-intercalated system is less detailed in the provided search results, general principles suggest that any disruption to the ordered graphite lattice or the intercalated structure would likely lead to increased scattering and a reduction in the enhanced conductivity observed in well-ordered this compound aps.orgmdpi.compnu.edu.ua.
Spectroscopic Characterization of Graphite Bromide
Vibrational Spectroscopy
Raman spectroscopy has been extensively used to detect and characterize the intercalated bromine molecules in graphite (B72142). Studies on bromine-graphite intercalation compounds (Br-GICs) have identified characteristic Raman peaks associated with the stretching vibrations of Br₂ molecules. These peaks typically appear at approximately 238 cm⁻¹ (designated as ω₀), 467 cm⁻¹ (2ω₀), and 705 cm⁻¹ (3ω₀), indicating the presence of Br₂ within the graphite layers cambridge.org. The observation of these modes suggests that the molecular integrity of bromine is largely preserved upon intercalation aps.org. Research has also shown that the resonant enhancement of the Br₂ stretching mode occurs at excitation energies above 2.8 eV, pointing to molecular excitations within the intercalated species aps.org. Furthermore, the state of the bromine, whether it is stable within the graphite structure or desorbing, can be distinguished by changes in the Raman spectra, such as the appearance of doublet structures upon desorption aps.org. Different structural arrangements of bromine within graphitic materials can also lead to distinct Raman spectral features researchgate.net. The temperature dependence of these intercalated bromine stretching modes can also provide information about phase transitions within the intercalate layer researchgate.net.
Table 1: Characteristic Raman Frequencies of Bromine in Graphite Structures
| Mode Description | Observed Frequency (cm⁻¹) | Notes | Reference |
| Br₂ Stretching (ω₀) | ~238 | Strongest peak, indicative of Br₂ molecule vibration | cambridge.org |
| Br₂ Stretching (2ω₀) | ~467 | Second harmonic of the Br₂ stretch | cambridge.org |
| Br₂ Stretching (3ω₀) | ~705 | Third harmonic of the Br₂ stretch | cambridge.org |
| Graphite G-band | 1612.5 | Observed in stage 2 graphite-bromine when protected from desorption | aps.org |
Infrared (IR) spectroscopy complements Raman spectroscopy by identifying vibrational modes that are IR-active, providing further insight into the chemical interactions within graphite bromide. For brominated graphene derivatives, IR spectroscopy has detected the formation of C–Br bonds. A notable observation is the presence of a stretching band around 560 cm⁻¹ in the Fourier Transform Infrared (FTIR) spectra of brominated graphene materials, which is attributed to C–Br stretching vibrations cambridge.org. This finding aligns with observations in brominated graphene oxide, suggesting a chemical bonding interaction between bromine and the carbon framework of the graphite structure. While direct IR studies focusing specifically on this compound are less prevalent in the reviewed literature, the identification of C–Br vibrational modes is a key indicator of the chemical state of bromine within the graphite matrix.
X-ray Based Spectroscopies
X-ray based spectroscopies, including X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Fine Structure (EXAFS), offer complementary information regarding the elemental composition, oxidation states, and local atomic environments in this compound.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental composition and detailed information about the chemical states of elements. For this compound, XPS can determine the relative abundance of carbon and bromine atoms and reveal their bonding environments and oxidation states. In studies of related brominated graphene materials, XPS analysis of the C 1s spectrum typically shows a prominent peak around 284.5–285.2 eV, assigned to the sp² hybridized carbon atoms of the graphite lattice rsc.orgrsc.orgosti.gov. The presence of bromine and its interaction with the graphite structure can lead to additional peaks or shifts in the C 1s spectrum. For example, C–O bonds are typically observed around 286.5 eV, while C–Br bonds are found at approximately 286.2 eV; these peaks can sometimes be unresolved due to their close binding energies rsc.orgrsc.org.
XPS can also provide insights into the oxidation state of bromine. While specific XPS data for this compound are not extensively detailed in the provided search results, studies on other bromine-containing compounds offer valuable context. For instance, in aqueous solutions, the Br 3d₅/₂ binding energy has been reported around 72.1 eV for bromide ions (Br⁻) researchgate.net. In brominated graphene oxide, Br 3p spectra show components at approximately 182 eV (Br 3p₃/₂) and 189 eV (Br 3p₁/₂) rsc.org. It is important to note that bromine concentrations determined by XPS can sometimes be lower than those obtained from bulk elemental analysis techniques. This discrepancy is often attributed to the surface sensitivity of XPS or potential partial decomposition of C–Br bonds under the ultra-high vacuum conditions typically employed during XPS measurements rsc.orgrsc.org.
Table 2: Representative XPS Binding Energies in Brominated Graphene Materials
| Element/Bond | Peak Description | Binding Energy (eV) | Notes | Reference |
| C 1s | Graphitic Carbon (C=C) | 284.5 - 285.2 | Represents sp² hybridized carbon in the graphite lattice | rsc.orgrsc.orgosti.gov |
| C 1s | C-Br Bond | ~286.2 | Often observed as an unresolved peak alongside C-O | rsc.orgrsc.org |
| C 1s | C-O Bond | ~286.5 | Often observed as an unresolved peak alongside C-Br | rsc.orgrsc.org |
| Br 3d | Bromide (Br⁻) | ~72.1 | Binding energy for bromide ions in aqueous solutions | researchgate.net |
| Br 3p | Br 3p₃/₂ | ~182 | Observed in brominated graphene oxide | rsc.org |
| Br 3p | Br 3p₁/₂ | ~189 | Observed in brominated graphene oxide; spin-orbit split from 3p₃/₂ | rsc.org |
X-ray Absorption Fine Structure (XAFS) spectroscopy, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for investigating the local atomic and electronic structure of materials. EXAFS, specifically, provides detailed information about the immediate atomic environment surrounding an absorbing atom. This includes determining interatomic distances, coordination numbers, and the nature of the chemical bonds rutgers.eduunimi.itiaea.org. By tuning the incident X-ray energy to the absorption edge of a specific element, such as bromine, EXAFS can selectively probe the local structural parameters around that element within the this compound matrix rutgers.edu.
The analysis of EXAFS spectra involves fitting the oscillatory component of the absorption spectrum to extract these local structural parameters iaea.orgrsc.org. This technique is particularly valuable for characterizing disordered systems or when focusing on short-range order, as it is sensitive to the immediate atomic neighborhood rutgers.edursc.org. While specific EXAFS data for this compound were not detailed in the provided search results, the general application of EXAFS allows for the determination of distances to nearest neighbors and the number of atoms within coordination shells iaea.org. The accuracy of these extracted parameters, such as bond distances, can be influenced by factors like temperature, with lower temperatures generally yielding more precise results iaea.org. EXAFS studies on systems like bromine adsorbed on graphite demonstrate its capability to reveal the precise local atomic arrangement around the bromine atoms rutgers.edu.
White-Line Feature Analysis for Electronic State Characterization
White lines, prominent features observed in X-ray Absorption Near Edge Structure (XANES) spectra, are indicative of transitions from core electronic levels to unoccupied states above the Fermi level psu.edu. In the context of this compound, the analysis of these white-line features offers valuable information about the electronic structure and the state of the intercalated bromine species.
Studies on graphite intercalated with bromine have utilized XANES spectroscopy, specifically focusing on the Br K-edge. The angular dependence of these white-line features has been instrumental in determining the orientation of intercalated Br₂ molecules within the graphite layers researchgate.net. The white line observed at approximately 13472 eV has been associated with the transition of electrons to the antibonding σ* states of the intercalated Br₂ molecules researchgate.net. This analysis helps to understand the electronic environment and bonding interactions of bromine within the graphite matrix, revealing details about charge transfer and the nature of the electronic states involved in the intercalation process researchgate.netaip.org.
Other Spectroscopic Methods
Beyond XANES, other spectroscopic techniques such as UV-Visible absorption and Fourier Transform Infrared (FT-IR) spectroscopy are employed to further characterize this compound.
UV-Vis Absorption for Electronic Transitions
UV-Visible (UV-Vis) absorption spectroscopy probes electronic transitions within molecules, typically involving the excitation of valence electrons from ground states to higher energy excited states upi.edursc.orgyoutube.com. When light in the UV-Vis range is absorbed, it can promote electrons from bonding (σ, π) or non-bonding (n) orbitals to antibonding (σ, π) orbitals upi.edursc.orgyoutube.com. The resulting absorption spectrum, plotted as absorbance versus wavelength, provides information about the electronic structure and the types of electronic transitions occurring.
For this compound, UV-Vis spectroscopy can reveal absorption bands associated with the intercalated bromine molecules. Studies on bromine in aqueous solutions, which can serve as a reference for intercalated species, show characteristic absorption peaks for Br₂ molecules at approximately 287 nm and 386 nm researchgate.net. These absorptions are attributed to electronic transitions within the Br₂ molecule. While specific UV-Vis data for this compound itself can be complex due to the graphite matrix, the presence of characteristic peaks related to the intercalated bromine species provides evidence for their electronic state and interaction with the graphite layers upi.eduresearchgate.net.
Table 1: UV-Vis Absorption Features of Relevance to this compound
| Wavelength (nm) | Proposed Assignment/Description | Reference |
| 287, 386 | Electronic transitions of Br₂ molecules | researchgate.net |
| 232 | π-π* transitions (C-C aromatic bonds) | researchgate.net (Contextual) |
| 298 | n-π* transitions (e.g., C-O bonds) | researchgate.net (Contextual) |
Note: Peaks at 232 nm and 298 nm are typically observed in graphene oxide and related materials and are provided for contextual understanding of electronic transitions in carbon-based systems.
Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying chemical bonds and molecular structures by measuring the absorption of infrared radiation mdpi.comyoutube.commt.comupi.edu. Molecules absorb specific frequencies of IR light that match their vibrational modes, creating a unique spectral fingerprint. This allows for the characterization of functional groups and the nature of chemical bonding within a material mdpi.comupi.edu.
In the analysis of this compound, FT-IR spectroscopy can provide insights into the vibrational modes of the carbon lattice and any chemical modifications or interactions introduced by the intercalated bromine. While direct FT-IR data specifically detailing the vibrational modes of simple this compound are not extensively detailed in the reviewed literature, FT-IR is generally used to confirm the presence of functional groups and analyze chemical bonding in modified carbon materials researchgate.netcambridge.org. For instance, Raman spectroscopy, which probes similar vibrational phenomena, has shown characteristic harmonic peaks associated with Br₂ molecules in graphite intercalation compounds, suggesting the retention of molecular character of bromine cambridge.org. FT-IR can complement such findings by identifying characteristic vibrations of the carbon backbone and potential C-Br bond vibrations or other functional groups that may form during the intercalation process researchgate.netcambridge.orgresearchgate.net.
Table 2: Characteristic Vibrational Modes (Raman) Relevant to Intercalated Bromine
| Wavenumber (cm⁻¹) | Assignment/Description | Technique | Reference |
| ~238, ~467, ~705 | Br₂ molecular vibrations (harmonics) | Raman | cambridge.org |
Note: The data presented for vibrational modes are primarily from Raman spectroscopy in the provided literature, as direct FT-IR specific assignments for this compound were not explicitly detailed. FT-IR would typically reveal different modes, such as C-C stretching or bending, and potentially C-Br vibrations if formed.
Compound Table:
this compound
Br₂ (Bromine)
Thermodynamic Principles and Phase Transitions in Graphite Bromide Systems
Thermodynamics of Bromine Intercalation
The intercalation of bromine into graphite (B72142) is an exothermic process, driven by favorable thermodynamic potentials. Studies have aimed to precisely determine the thermodynamic parameters governing this interaction, providing insights into the stability and energetics of various graphite-bromine phases.
Determination of Standard Enthalpy and Entropy Changes of Reaction
The thermodynamic driving force for bromine intercalation is quantified by enthalpy and entropy changes. These values are often determined for the transformation between different "stages" of intercalation, where a stage number refers to the number of carbon layers between successive intercalated bromine layers.
Stage Transformations: For transformations from higher-stage to lower-stage graphite-bromine compounds (e.g., stage n to stage n-1), the standard enthalpy changes are found to be negative, indicating an exothermic process. For instance, the enthalpy of reaction for the transformation from stage 2 to stage 1 (or a lower stage) is reported around -10.9 kcal/mol Br₂. Similar values, ranging from -10.0 to -11.5 kcal/mol Br₂, have been observed for transitions involving stages 2, 3, and 4 researchgate.net. The entropy changes for these transformations are typically negative, around -30 cal/mol K, reflecting a decrease in disorder upon intercalation researchgate.net.
Table 6.1.1: Standard Thermodynamic Parameters for Bromine Intercalation into Graphite
| Transformation / Compound Type | Standard Enthalpy Change (kcal/mol Br₂) | Standard Entropy Change (cal/mol K) | Reference |
| Stage 2 to Stage n-1 | -10.9 | -30.4 | researchgate.net |
| Stage 3 to Stage n-1 | -11.32 | -30.6 | researchgate.net |
| Stage 4 to Stage n-1 | -11.5 | -30.6 | researchgate.net |
| General Intercalation (Stage 2) | -10.0 | - | researchgate.net |
| General Intercalation (Stage 3) | -10.8 | - | researchgate.net |
| General Intercalation (Stage 4) | -11.0 | - | researchgate.net |
| Decomposition Pressure Measurements | -10.2 | -29.9 | researchgate.net |
Equilibrium Vapor Pressure Measurements and Intercalate Desorption Kinetics
The equilibrium vapor pressure of bromine over graphite-bromine compounds provides critical information about the thermodynamics of the intercalation process, particularly the chemical potential of bromine in the solid phase. Desorption kinetics, conversely, describe the rate at which bromine leaves the graphite structure.
Vapor Pressure Behavior: Equilibrium vapor pressure measurements reveal that the pressure-composition isotherms for the graphite-bromine system often show continuous changes in composition between distinct stages, rather than abrupt steps researchgate.net. This suggests a gradual filling or emptying of available sites.
Desorption Kinetics: Desorption of bromine from graphite intercalation compounds is observed to be a thermally activated process buffalo.edu. The rate of desorption increases with increasing temperature, consistent with Arrhenius behavior. Furthermore, the desorption rate is significantly influenced by the intercalate concentration, generally increasing with higher concentrations buffalo.edu. Activation energies for desorption have been reported in the range of 11-14 kcal/mol Br₂ for diffusion-controlled processes buffalo.edu.
Structural Phase Transitions of Intercalated Bromine
The bromine molecules residing within the graphite galleries undergo various structural phase transitions as a function of temperature and pressure. These transitions involve changes in the arrangement and ordering of the bromine sublattice.
Commensurate-Incommensurate Transitions
A significant type of phase transition observed in graphite-bromine compounds is the commensurate-incommensurate (C-I) transition. This occurs when the ordered structure of the intercalated bromine, which aligns with the graphite lattice (commensurate), transforms into a disordered or misaligned structure (incommensurate).
Transition Temperatures: The C-I transition temperature is dependent on the stage of the graphite intercalation compound. For example, in stage 2 compounds, this transition has been observed around 332-333 K buffalo.edu. For stage 3 compounds, it occurs around 337 K, and for stage 4, it is around 342 K buffalo.edu. More precise measurements for stage 4 compounds indicate a C-I transition at 342.20 ± 0.05 K buffalo.eduresearchgate.netibm.comaps.org. Other studies have reported C-I transition temperatures around 319 K buffalo.edu or even lower temperatures like 253 K and 193 K for specific sample types or stages tandfonline.comtandfonline.com, suggesting sensitivity to sample preparation and stage purity. Above the C-I transition, a stripe domain phase often emerges buffalo.eduibm.com.
Structural Aspects: In the commensurate phase, the bromine molecules typically form a centered rectangular structure within the graphite layers, often with a (√3 × 7) periodicity researchgate.netibm.comaps.orgaps.org. Upon transitioning to the incommensurate phase, this periodicity is disrupted, leading to the formation of domain walls researchgate.netibm.comaps.orgaps.org.
Table 6.2.1: Commensurate-Incommensurate (C-I) Transition Temperatures in Graphite Bromine Compounds
| Compound Stage | Transition Temperature (K) | Notes | Reference |
| Stage 2 (Type B) | 332 | Intralayer C-I transition | buffalo.edu |
| Stage 2 (Type A) | 333 | Intralayer C-I transition | buffalo.edu |
| Stage 3 | 337 | Intralayer C-I transition | buffalo.edu |
| Stage 4 | 342 | Intralayer C-I transition | buffalo.edu |
| Stage 4 | 342.20 ± 0.05 | Stripe domain phase established | buffalo.eduresearchgate.netibm.comaps.org |
| Stage 3 | 335 ± 10 | Observed via Raman spectroscopy | researchgate.netaps.org |
| General | 332–350 | Range for intralayer C-I transitions | buffalo.edu |
Melting Transitions of the Intercalate Sublattice
Beyond the C-I transition, the intercalated bromine can undergo a melting transition, transforming from a two-dimensional solid-like phase to a more fluid state.
Melting Temperatures: This melting transition is generally observed at higher temperatures than the C-I transition. For stage 4 compounds, melting occurs around 373.41 ± 0.10 K buffalo.eduaps.orgaps.org. Other studies report a melting transition temperature of approximately 374 K buffalo.edu or a continuous melting range from 345 K to 380 K researchgate.netaps.org.
Nature of Melting: The melting process is often described as a continuous transition from a two-dimensional solid phase to an anisotropic fluid phase buffalo.eduaps.orgaps.org. The anisotropic nature of the fluid phase suggests that some degree of order, particularly in one direction, is maintained even above the melting point buffalo.eduaps.orgaps.org.
Table 6.2.2: Melting Transition Temperatures in Graphite Bromine Compounds
| Compound Stage | Transition Temperature (K) | Notes | Reference |
| Stage 4 | 373.41 ± 0.10 | Continuous transition to anisotropic fluid | buffalo.eduaps.orgaps.org |
| General | 374 | Melting transition | buffalo.edu |
| Stage 3 | 345–380 | Continuous melting range (Raman study) | researchgate.netaps.org |
Other reported transitions include interlayer order-order transitions around 297 K and interlayer disorder-order transitions around 277 K, which relate to the ordering of bromine species between adjacent graphite layers buffalo.edu.
Order-Disorder Transitions in Bromine Layers
Within the layered structure of graphite, the intercalated bromine species can arrange themselves in ordered or disordered states. These intralayer ordering phenomena are crucial to understanding the material's properties. Research has identified several order-disorder transitions associated with the bromine layers:
Intralayer Intercalate Position Ordering: A significant order-disorder transformation related to the positioning of bromine atoms or molecules within the graphite layers has been observed. For graphite-Br, this transition typically occurs around 375 ± 2 K buffalo.edu. This process involves a change from an ordered arrangement of intercalate species to a more disordered state as temperature increases.
Intralayer Intercalate Molecular Orientation Ordering: Another type of order-disorder transition has been tentatively identified, associated with the orientation of bromine molecules within the intercalate layers. In graphite-Br, an endothermic peak at approximately 277 ± 2 K has been attributed to this molecular orientation ordering buffalo.edu.
Interlayer Ordering: Beyond intralayer arrangements, transitions involving the ordering of bromine layers relative to each other have also been noted. These include an interlayer order-order transition at around 297 K and an interlayer disorder-order transition at approximately 277 K buffalo.edutandfonline.com.
These order-disorder transformations are generally characterized as first-order transitions, often detected by the vanishing of superlattice diffraction spots as the temperature rises, indicating a loss of long-range order within the intercalate layers buffalo.eduresearchgate.net.
Influence of Temperature and Pressure on Phase Behavior
The phase behavior of graphite bromide is strongly modulated by temperature and pressure, leading to distinct structural phases and transitions. Key phases include the room-temperature commensurate (β) phase, the room-temperature incommensurate (α) phase, and a high-temperature incommensurate phase buffalo.edutandfonline.com.
Several critical temperatures mark the transformations between these phases:
Commensurate-Incommensurate Transitions: The transition from a commensurate arrangement of bromine within the graphite lattice to an incommensurate one occurs over a temperature range of 332–350 K, with the precise temperature depending on the stage of the intercalation compound buffalo.edutandfonline.com.
Incommensurate-Commensurate Transitions: A transition from an incommensurate phase (often denoted as γ) to the commensurate phase (β) has been observed at approximately 319 K buffalo.edutandfonline.com.
Melting Transition: A melting transition for the intercalated bromine species has been reported at around 374 K buffalo.edutandfonline.com.
Low-Temperature Transitions: At lower temperatures, a phase transition from the β phase to an α' phase (a low-temperature incommensurate phase) has been observed around 277 K. This transition is typically sluggish and first-order, often exhibiting significant hysteresis buffalo.edu.
Thermodynamic studies have also quantified the energy changes associated with stage transformations. For instance, the standard heat and entropy of reaction for the transformation from stage n to stage n-1 (where n = 5, 4, 3) reveal that the enthalpy of reaction becomes slightly more negative with increasing stage number. For the formation of stage 2 graphite-bromine from pure graphite, the values are approximately -10.9 kcal mol⁻¹ Br and -30.4 cal mol⁻¹ K⁻¹ researchgate.net.
Pressure also plays a critical role, influencing the stability of different phases and potentially inducing new phase transitions. For example, in the graphite-bromine system, pressure can affect the dissociation of Br molecules, with Br being stable in its molecular form at larger interlayer separations but tending to dissociate under compression aip.org.
Table 1: Key Phase Transition Temperatures in this compound
| Transition Type | Approximate Temperature (K) | Reference(s) |
| Interlayer disorder-order transition | 277 | buffalo.edutandfonline.com |
| Intralayer intercalate molecular orientation ordering | 277 ± 2 | buffalo.edu |
| Interlayer order-order transition | 297 | buffalo.edutandfonline.com |
| γ-β (Incommensurate-Commensurate) transition | 319 | buffalo.edutandfonline.com |
| β-α (Commensurate-Incommensurate) transition | 332 | buffalo.edu |
| Intralayer commensurate-incommensurate transition | 332–350 (stage dependent) | buffalo.edutandfonline.com |
| Intralayer intercalate position ordering | 375 ± 2 | buffalo.edu |
| Melting transition | 374 | buffalo.edutandfonline.com |
Table 2: Thermodynamic Properties of Stage Transformations in this compound
| Stage Transformation (n → n-1) | Standard Heat of Reaction (kcal mol⁻¹ Br) | Standard Entropy of Reaction (cal mol⁻¹ K⁻¹) | Reference(s) |
| Stage 2 → Stage 1 | -10.9 | -30.4 | researchgate.net |
| Stage 3 → Stage 2 | -11.32 | -30.6 | researchgate.net |
| Stage 4 → Stage 3 | -11.5 | -30.6 | researchgate.net |
| Intralayer Position Ordering | 108 ± 15 (cal mol⁻¹ Br) | Not specified | buffalo.edu |
Phenomenological and Lattice Dynamical Models of Phase Transformations
Theoretical models are indispensable for elucidating the complex phase transformations observed in this compound. Lattice dynamical models, such as those based on the Born-von Kármán force-constant approach, have been employed to calculate the phonon spectrum of these compounds. For instance, studies on second-stage bromine-graphite intercalation compounds have utilized models with nonaxial symmetry to interpret inelastic neutron scattering data aps.org. These models help in understanding the vibrational modes, including acoustic and optic branches, and their sensitivity to the intercalated species and the graphite structure aps.org.
Domain wall models have proven successful in explaining the behavior of incommensurate phases in this compound, providing insights into the nature of the structural modulations within the intercalate layers buffalo.edu. Furthermore, phenomenological theories of phase transitions, including Landau theory and density-wave theories, offer frameworks for describing reconstructive and displacive transformations by defining order parameters and analyzing free energy landscapes worldscientific.com. Raman scattering studies have also been used to observe and interpret phase transitions, such as commensurate-incommensurate and melting transitions within the bromine layers, providing experimental validation for theoretical models researchgate.net.
Compound Name List:
this compound (CBr)
Stage 2 Graphite-Bromine
Stage 3 Graphite-Bromine
Stage 4 Graphite-Bromine
Graphite-Br
Advanced Theoretical and Computational Investigations of Graphite Bromide
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT has been instrumental in providing atomic-level insights into the ground state properties of graphite (B72142) bromide, including its electronic structure, interlayer interactions, and the behavior of intercalated bromine species.
Electronic Structure and Band Gap Engineering Simulations
DFT calculations reveal that bromine acts as an electron acceptor when intercalated into graphite aip.orgnih.gov. This charge transfer significantly modifies the electronic structure of the graphite host. Studies suggest that intercalated Br₂ molecules can transform into tribromide (Br₃) species, which possess an open-shell electronic structure. The charge from the graphite's π bands is then transferred to the singly occupied molecular orbital (SOMO) of Br₃, leading to the formation of hole Fermi surfaces scholarsportal.infotandfonline.com. This process increases the number of hole carriers in the graphite sheets, which is correlated with an observed enhancement in in-plane conductivity aip.orgnih.gov.
While direct band gap engineering in graphite bromide is less discussed than in other 2D materials, the principles of charge transfer and doping are central to understanding its conductivity. For instance, in graphene, bromination has been shown to open a small band gap of approximately 86 meV and strongly dope (B7801613) the material researchgate.net. It is important to note that standard DFT approximations like Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are known to systematically underestimate band gaps compared to experimental values aip.org.
Interlayer Binding Energy Calculations and Cohesive Forces
The intercalation of bromine significantly alters the interlayer interactions within the graphite structure. DFT calculations have demonstrated that the presence of Br₂ molecules between graphite layers substantially reduces the interlayer binding energy. Specifically, studies indicate that the interlayer binding energy in bromine-intercalated graphite (e.g., C₃₂Br₂) can be reduced to approximately one-tenth of its value in pure graphite aip.orgarxiv.orgwm.edu. This reduction in cohesive forces between the layers is a key factor enabling easier exfoliation of graphite into graphene aip.orgwm.edu. At low concentrations, the cohesive energy of the bromine molecule to the graphene layers has been calculated to be around 400 meV/Br₂ wm.edu.
Table 7.1.1: Key Electronic and Interlayer Binding Properties from DFT Calculations
| Property | Value / Description | Reference |
| Charge Transfer (Br₂/C) | ~0.06 - 0.08 e⁻ per Br atom (LDA/vdW-DF) aip.org | aip.org |
| Charge Transfer (Br/C) | 0.34 - 0.54 e⁻ per Br atom (atomic doping) aip.org | aip.org |
| Interlayer Binding Energy | Reduced by approximately 10 times compared to pure graphite aip.orgarxiv.orgwm.edu | aip.orgarxiv.orgwm.edu |
| Cohesive Energy (Br₂-Graphene) | ~400 meV/Br₂ (at low concentration) wm.edu | wm.edu |
| Band Gap Engineering | Bromination opens a small band gap (e.g., ~86 meV in graphene) researchgate.net; DFT functionals tend to underestimate band gaps aip.org | researchgate.netaip.org |
| Charge Transfer Mechanism | Graphite π bands to Br₃ SOMO, forming hole Fermi surfaces scholarsportal.infotandfonline.com | scholarsportal.infotandfonline.com |
Adsorption Sites and Molecular Orientation Predictions
Computational studies have investigated the preferred adsorption sites and molecular orientations of bromine within the graphite lattice. For Br₂ molecules intercalated in graphite, calculations generally predict a stable configuration where the molecules lie parallel to the graphene layers aip.orgresearchgate.netwm.edu. In contrast, studies on graphene have sometimes observed perpendicular orientations for Br₂ molecules, potentially due to stronger molecular dipoles and interactions with the single layer researchgate.net. While specific adsorption site preferences (e.g., hollow, bridge, top of carbon atoms) are more detailed for other adsorbates like iodine on graphite frontiersin.orgosti.gov, the parallel orientation of Br₂ is consistently reported for graphite intercalation.
First-Principles Investigations of Charge Transfer and Electronic Band Structures
First-principles calculations, often synonymous with DFT in this context, have been crucial in understanding the charge transfer mechanisms and their impact on the electronic band structures of this compound aip.orgnih.govscholarsportal.infotandfonline.com. As noted in section 7.1.1, bromine acts as an electron acceptor, leading to a transfer of charge from the graphite layers to the intercalated bromine species aip.orgnih.gov.
The nature of this charge transfer is complex and depends on the form of bromine. For Br₂ molecules, the charge transfer is generally small, estimated to be around 0.06-0.08 electrons per Br atom aip.org. However, when bromine is in an atomic form or transforms into species like tribromide (Br₃), the charge transfer can be more substantial, with values up to 0.34-0.54 electrons per Br atom reported for atomic doping aip.org. This charge transfer significantly modifies the electronic band structure, often leading to the creation of hole carriers and altering the material's conductivity aip.orgnih.gov. The proposed mechanism involving Br₃ formation and charge transfer to its SOMO explains the observed hole Fermi surfaces and the resulting electronic properties scholarsportal.infotandfonline.com.
Mechanical Behavior and Thermal Stability of Graphite Bromide Materials
Thermogravimetric Analysis and Thermal Decomposition Studies
Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition pathways of graphite (B72142) bromide. These studies provide insights into how the intercalated bromine affects the material's integrity at elevated temperatures and the mechanisms governing its release.
Kinetics and Mechanisms of Intercalate Desorption
The desorption of bromine from graphite structures is a key process influencing thermal stability. At higher intercalate concentrations, the desorption process is often dominated by diffusion, with reported activation energies for bromine diffusion in graphite around 14 kcal/mol Br₂ buffalo.edu. Studies on specific graphite fiber types, such as brominated P-100 fibers, indicate that the activation energy for desorption above 100°C is approximately 8 kcal/mol Br₂ buffalo.edu. This value is influenced by the degree of graphitization; higher graphitization generally leads to a decrease in activation energy above 100°C, suggesting a less stable intercalate structure at elevated temperatures buffalo.edu. For instance, brominated P-100 fibers retain a stable bromine concentration of about 17.5 wt.% up to at least 200°C, attributed to a relatively high activation energy of desorption above 100°C buffalo.edu.
The temperature at which significant desorption occurs also depends on the intercalate concentration. A significant portion of intercalate in high-concentration graphite-bromine compounds can vaporize at temperatures greater than 80°C buffalo.edu.
Correlation with Intercalate Concentration and Graphitization Degree
The thermal stability of graphite bromide is closely linked to both the concentration of intercalated bromine and the degree of graphitization of the host graphite material. Higher intercalate concentrations can lead to more significant stability issues, potentially related to the order-disorder transformation of the intercalate within the graphite layers buffalo.edu.
The degree of graphitization plays a critical role in thermal stability. Research indicates that increased graphitization generally results in lower temperature stability for the intercalated compounds buffalo.educore.ac.uk. For example, P-120 fibers, which have a lower degree of graphitization compared to P-100 and P-75 fibers, exhibit higher thermal stability of their resistivity, remaining stable up to 100°C, whereas P-100 fibers are stable up to 200°C, and P-75 fibers up to 250°C core.ac.uk. This trend suggests that a less ordered graphite structure might better retain the intercalated bromine at higher temperatures before significant desorption or degradation occurs buffalo.educore.ac.uk.
Table 8.1.1: Thermal Decomposition and Desorption Characteristics of this compound
| Property | Value | Conditions/Notes | Source |
| Activation Energy of Desorption | ~14 kcal/mol Br₂ | High intercalate concentrations, diffusion dominated process | buffalo.edu |
| Activation Energy of Desorption | 8 kcal/mol Br₂ | Brominated P-100 fibers, above 100°C | buffalo.edu |
| Activation Energy of Desorption | 5 kcal/mol Br₂ | Brominated P-X-7 fibers, above 100°C | buffalo.edu |
| Activation Energy of Desorption | 4 kcal/mol Br₂ | HOPG, above 100°C | buffalo.edu |
| Stable Bromine Concentration | 17.5 wt.% | Brominated P-100 fibers, retained up to at least 200°C | buffalo.edu |
| Temperature for Significant Vaporization | > 80°C | High concentration graphite-bromine compounds | buffalo.edu |
| Stable Temperature (Resistivity) | 100°C | P-120 fibers (lower graphitization) | core.ac.uk |
| Stable Temperature (Resistivity) | 200°C | P-100 fibers (intermediate graphitization) | core.ac.uk |
| Stable Temperature (Resistivity) | 250°C | P-75 fibers (higher graphitization) | core.ac.uk |
| Thermal Stability Limit | 200°C | Bromine intercalated P-100 graphite fibers (no change in resistivity) | nasa.gov |
| Conductivity Retention | 80% of intercalated conductivity retained | Up to 400°C for bromine intercalated P-100 graphite fibers | nasa.gov |
| Oxidative Degradation | Significant | Above 300°C for bromine intercalated P-100 graphite fibers | nasa.gov |
Thermal Stability under Diverse Environmental Conditions (Vacuum, Humidity)
This compound materials have demonstrated notable stability under various environmental conditions, which is critical for their practical applications. Bromine-intercalated P-100 graphite fibers have been found to be stable for extended periods under vacuum conditions nasa.gov. Similarly, P-75, P-100, and P-120 graphite fibers, when brominated, form compounds that are stable under vacuum and also under high humidity (100% relative humidity at 60°C) core.ac.uk. Other studies corroborate the stability of bromine intercalated fibers under high vacuum conditions, with bromine-intercalated fibers showing the most potential among tested intercalates (FeCl₃, CuCl₂, ICl, Br₂) for application due to their stability researchgate.net.
Table 8.2: Environmental Stability of Brominated Graphite Fibers
| Condition | Observed Stability | Graphite Fiber Type | Source |
| Vacuum | Stable for long periods; R/L values insensitive to vacuum over month-long spans. | P-100 | nasa.gov |
| Vacuum | Stable at ambient conditions. | P-75, P-100, P-120 | core.ac.uk |
| Vacuum | Stable for long periods under high vacuum conditions. | Various intercalates (including Br₂) | researchgate.net |
| High Humidity | Stable under high humidity (100% RH at 60°C). | P-75, P-100, P-120 | core.ac.uk |
| High Humidity | Stable under high humidity conditions. | P-100 | nasa.gov |
Mechanical Property Investigations
The incorporation of bromine into graphite structures, particularly when forming composites with graphite fibers, can influence mechanical performance. Investigations focus on properties such as tensile modulus, tensile strength, Poisson's ratio, and interlaminar shear strength.
Tensile Modulus, Strength, and Poisson's Ratio in this compound Composites
The mechanical properties of graphite fibers themselves, such as Young's modulus and tensile strength, are substantial. For example, P-100 graphite fibers exhibit a Young's modulus of approximately 690 GPa (100 Mpsi) and a tensile strength of about 2.2 GPa (325 kpsi) nasa.gov. When these brominated graphite fibers are used in composite materials, such as graphite fiber-epoxy composites, their tensile modulus, tensile strength, and Poisson's ratio are generally found to be similar to those of composites made with pristine (unbrominated) graphite fibers nasa.gov. This suggests that the intercalation of bromine primarily affects electrical properties, while having a less pronounced impact on these fundamental tensile mechanical characteristics of the resulting composite.
Table 8.3.1: Mechanical Properties of Graphite Fibers and Composites
| Property | Value | Material/Composite Type | Notes | Source |
| Young's Modulus | 690 GPa (100 Mpsi) | P-100 Graphite Fibers | nasa.gov | |
| Tensile Strength | 2.2 GPa (325 kpsi) | P-100 Graphite Fibers | nasa.gov | |
| Tensile Modulus | Similar to pristine | Bromine Intercalated Graphite Fiber-Epoxy Composites | Compared to composites made from pristine fibers | nasa.gov |
| Tensile Strength | Similar to pristine | Bromine Intercalated Graphite Fiber-Epoxy Composites | Compared to composites made from pristine fibers | nasa.gov |
| Poisson's Ratio | Similar to pristine | Bromine Intercalated Graphite Fiber-Epoxy Composites | Compared to composites made from pristine fibers | nasa.gov |
| Tensile Strength | 88.9 MPa | Graphene Sheet (GS)/PPS Composites | Note: This refers to graphene, not specifically this compound, but illustrates potential enhancement. | researchgate.net |
| Young's Modulus | 740 MPa | Graphene Sheet (GS)/PPS Composites | Note: This refers to graphene, not specifically this compound, but illustrates potential enhancement. | researchgate.net |
Interlaminar Shear Strength Analysis
Interlaminar Shear Strength (ILSS) is a critical parameter for composite materials, reflecting the strength of the bond between adjacent layers. Research has shown that the bromination of graphite fibers can lead to an enhancement in the ILSS of the resulting composites. For instance, in T-300-MY720 epoxy matrix systems, brominated graphite fiber composites exhibited an average ILSS improvement of approximately 30% compared to their pristine counterparts nasa.gov. Similarly, a study on graphite fiber-epoxy composites indicated that the interlaminar shear strength of the brominated composite was 18% greater than its pristine counterpart nasa.gov. These improvements suggest that the bromination process may alter the fiber surface characteristics, leading to better interfacial adhesion with the polymer matrix.
Table 8.3.2: Interlaminar Shear Strength (ILSS) of Brominated Graphite Composites
| ILSS Value (ksi) | ILSS Value (MPa) | Composite System | Comparison to Pristine | Source |
| 10.0 ± 1.4 | ~70 | Brominated T-300/MY720 | ~30% higher | nasa.gov |
| 7.65 ± 0.7 | ~53 | Pristine T-300/MY720 | - | nasa.gov |
| Not specified | Not specified | Brominated Graphite Fiber-Epoxy | 18% greater | nasa.gov |
| Not specified | Not specified | Pristine Graphite Fiber-Epoxy | - | nasa.gov |
Compound Names Mentioned:
this compound
Bromine
Graphite
P-100 graphite fibers
P-75 graphite fibers
P-120 graphite fibers
T-300 graphite fibers
Graphene Sheet (GS)
Polyphenylene sulfide (B99878) (PPS)
Iron(III) chloride (FeCl₃)
Copper(II) chloride (CuCl₂)
Iodine monochloride (ICl)
Electromechanical Coupling Effects (e.g., Stress Generation by Current)
Graphite-bromine materials exhibit notable electromechanical coupling effects, specifically the generation of mechanical stress in response to the passage of an electric current. This phenomenon, observed in graphite intercalated with bromine, involves the development of tensile stress along the c-axis of the graphite structure when an electric current flows through it.
Research has demonstrated that this electromechanical effect is reversible, enabling electromechanical switching capabilities buffalo.eduresearchgate.net. The onset of stress generation typically begins around 100°C upon heating the material with an applied current buffalo.eduresearchgate.net. The magnitude of the generated tensile stress can reach up to approximately 3 MPa, achieved with current densities of around 5 × 10^5 A/m² buffalo.edu.
A key characteristic of this effect is that the stress generation is a consequence of the heating induced by the electric field, rather than a direct piezoelectric response. Consequently, the sign of the electric field does not influence the generated stress, making both direct current (DC) and alternating current (AC) fields effective for inducing this mechanical response buffalo.edu. For instance, a specific study reported the generation of a tensile stress of 2.28 MPa from an applied electric field of 6.9 V/cm buffalo.edu. The underlying mechanism is believed to involve the formation of intercalate bubbles within the graphite layers due to heating, leading to expansion and stress buffalo.eduresearchgate.net. This phenomenon is sometimes referred to as a piezo-electrochemical transducer (PECT) effect and offers potential applications in electromechanical devices researchgate.net.
Data Table: Electromechanical Stress Generation in Graphite-Bromine
| Property / Condition | Value | Notes |
| Material | Graphite-Bromine | Intercalated graphite |
| Observed Phenomenon | Tensile stress generation along c-axis | Upon passage of electric current |
| Maximum Tensile Stress | Up to ~3 MPa | buffalo.eduresearchgate.net |
| Applied Current Density | Up to ~5 × 10^5 A/m² | buffalo.edu |
| Temperature for Stress Onset | ~100°C | Upon heating |
| Reversibility | Yes | Enables electromechanical switching buffalo.eduresearchgate.net |
| Field Dependence | Stress independent of field sign | Due to heating effect; DC and AC fields are effective buffalo.edu |
| Example: Stress vs. Electric Field | 2.28 MPa from 6.9 V/cm | buffalo.edu |
| Underlying Mechanism (proposed) | Intercalate bubble formation | Induced by heating from electric current buffalo.eduresearchgate.net |
| Classification | Piezo-electrochemical transducer effect | Distinct from traditional piezoelectricity researchgate.net |
Compound Names Mentioned:
this compound
Graphite-bromine
Intercalated graphite
Graphite intercalation compounds
Highly Oriented Pyrolytic Graphite (HOPG)
Graphite fibers
Carbon fibers
Functionalization and Advanced Applications of Graphite Bromide
Graphite (B72142) Bromide as a Precursor for Advanced Carbon Materials
The introduction of bromine into the graphite lattice weakens the interlayer van der Waals forces, making graphite bromide an excellent starting material for the synthesis of graphene and its derivatives through various functionalization strategies.
The intercalation of bromine into graphite significantly aids in its delamination to produce graphene and few-layer graphene (FLG). This process is enhanced because the presence of bromine molecules between the carbon layers reduces the cohesive forces holding them together.
One effective method is the combination of solution-based bromine intercalation followed by mild sonochemical exfoliation. arxiv.orgresearchgate.netsemanticscholar.org This approach has been shown to dramatically improve the exfoliation of graphite in aqueous media. arxiv.orgresearchgate.net The intercalation of molecular Br₂ increases the interlayer distance of graphite to approximately 0.7 nm. researchgate.net Theoretical calculations using density functional theory (DFT) have shown that introducing Br₂ into the graphite matrix can lower the interlayer binding energy by almost a factor of ten. arxiv.org This weakened attraction allows for the production of large few-layer graphene sheets with lateral dimensions up to 30 µm after only a short period of mild ultrasonic treatment. arxiv.orgresearchgate.net The process involves sonicating the bromine-intercalated graphite in a liquid medium, such as deionized water, which leads to the formation of stable suspensions of graphene flakes. arxiv.org
Table 1: Comparison of Graphite Exfoliation Methods
| Method | Starting Material | Key Process | Advantages |
|---|---|---|---|
| Micromechanical Cleavage | Graphite | Repeated peeling with adhesive tape | Produces high-quality graphene |
| Liquid-Phase Exfoliation | Graphite | Sonication in a solvent to overcome van der Waals forces | Scalable production of defect-free graphene |
| Bromine-Assisted Exfoliation | Bromine-Intercalated Graphite | Mild sonication in a liquid medium | Dramatically improved delamination; produces large flakes |
| Graphite Oxide Reduction | Graphite | Oxidation, exfoliation to graphene oxide, then reduction | High yield, good dispersibility of graphene oxide |
Covalent Bromination and Further Chemical Modification Strategies (e.g., Alkylation)
This compound serves not only as a precursor for exfoliation but also as a reactant for direct chemical functionalization. An innovative, in-situ, single-step reductive covalent bromination method has been developed using bromine-intercalated graphite flakes. cambridge.org In this process, the intercalated Br₂ molecules act as both the intercalating agent and a reactant for surface functionalization. cambridge.orgcambridge.org
The reduction of bromine-intercalated graphite with a reducing agent like lithium naphthalide results in highly brominated graphene flakes, with bromine content reported to be over 3 atomic percent. cambridge.orgcambridge.org This high degree of bromination is attributed to the pre-intercalation, which increases the interlayer distance and makes the graphitic galleries more accessible to the reactants. cambridge.org
Crucially, the brominated graphene produced through this method is a versatile precursor for further chemical modifications. rsc.orgresearchgate.net The covalent C-Br bonds can participate in subsequent reactions. For example, after the initial bromination, remaining negative charges on the graphene surface can be used for dual functionalization, such as the addition of long-chain alkyl groups. cambridge.orgcambridge.org This has been demonstrated through the reaction with 1-bromododecane to achieve alkylated graphene, with a dodecyl group addition of approximately 1%. cambridge.orgcambridge.org This strategy allows for the creation of multifunctional graphene derivatives with tailored properties. rsc.org
Table 2: Functionalization of Graphene via this compound Intermediate
| Reaction Step | Reagents | Product | Key Finding |
|---|---|---|---|
| Intercalation | Graphite + Br₂ | Bromine-Intercalated Graphite (Br₂-GIC) | Weakens interlayer forces |
| Reductive Bromination | Br₂-GIC + Lithium Naphthalide | Covalently Brominated Graphene | Achieves high degree of bromination (>3 at. % Br) in a single step cambridge.org |
| Alkylation | Brominated Graphene + 1-Bromododecane | Alkylated/Brominated Graphene | Demonstrates dual functionalization capability cambridge.org |
Research on Energy Storage and Conversion Applications (Excluding Performance Metrics)
The unique electrochemical properties of this compound and its derivatives are being explored in various energy storage and conversion systems.
This compound has been investigated as a key component in the development of advanced battery electrodes, particularly in flow batteries. Research has demonstrated a novel two-electron transfer reaction based on the Br⁻/Br⁺ redox couple, which is realized through the intercalation of Br⁺ into a graphite electrode to form a bromine-graphite intercalation compound (Br-GIC). d-nb.inforesearchgate.net
This mechanism involves the oxidation of Br₂ to Br⁺, which then reversibly intercalates into the graphite structure. d-nb.info This process is distinct from conventional bromine-based batteries that rely on the single-electron transfer of the Br⁻/Br₂ redox pair in the electrolyte. d-nb.inforesearchgate.net The intercalation of bromine into the graphite leads to an increase in the interlayer spacing of the carbon material. d-nb.info The integrity of the graphite structure is noted as being important for this intercalation reaction. d-nb.inforesearchgate.net This development opens up new avenues for designing high-potential aqueous flow batteries.
While direct research on "this compound" in supercapacitors is limited, its role is primarily as a precursor to graphene, which is a widely studied electrode material for supercapacitors. researchgate.net The exfoliation of this compound provides a pathway to produce high-quality graphene sheets suitable for supercapacitor applications.
Graphene-based materials are promising for supercapacitor electrodes due to their unique two-dimensional structure, high surface area, and excellent electrical conductivity. researchgate.net The use of brominated precursors in the synthesis of carbon materials for supercapacitors is also being explored. For instance, brominated benzoxazine monomers have been used as precursors to create carbonaceous materials with graphite-like domains for supercapacitor electrodes. mdpi.com This indicates a broader interest in utilizing bromine-containing compounds to synthesize advanced carbon materials for energy storage.
The structure of graphite intercalation compounds allows for the reversible storage of bromine species. In the context of flow batteries, the electrochemical process involves the reversible intercalation and de-intercalation of bromine into the graphite electrode. d-nb.inforesearchgate.net This is a diffusion-controlled process where Br⁺ ions are stored within the graphite layers during charging and released during discharging. d-nb.info
Furthermore, research on the direct bromination of graphite derivatives has shown that highly brominated graphenes can be synthesized. rsc.org Materials with high concentrations of bromine (e.g., above 26 wt%) have been suggested as potential candidates for reversible bromine storage applications, highlighting the capacity of the graphene lattice to host a significant amount of bromine. rsc.org
Catalytic Activity Investigations
The inherent properties of carbonaceous materials, such as high chemical and thermal stability, excellent electrical conductivity, and tunable structures, make them attractive as heterogeneous catalysts. mdpi.com Research into the catalytic capabilities of modified graphite has shown that its reactivity is not solely dependent on surface area but is governed by characteristics like structural defects and the presence of functional groups. mdpi.com While direct investigations into the catalytic activity of this compound are not extensively detailed in publicly available research, the behavior of related carbon materials provides a strong basis for its potential applications.
Graphite intercalation compounds (GICs) are known to have applications as catalysts for organic synthesis. aip.org The introduction of bromine, an electron acceptor, into the graphite lattice alters the electronic structure, creating hole carriers in the graphene sheets which could enhance catalytic pathways. aip.org Studies on other carbon structures, such as multi-walled carbon nanotubes (MWCNTs), have shown modest catalytic activity towards the Br₂/Br⁻ redox reaction when compared to a glassy carbon surface. rsc.org This suggests that the graphitic structure itself plays a role in facilitating these reactions.
Furthermore, research on expanded graphite (EG) has demonstrated that thermal treatment can significantly enhance its ability to activate peroxydisulfate (PDS) for the degradation of pollutants. This enhancement is attributed to an increase in surface defects and specific functional groups like C=O, rather than just an increase in surface area. mdpi.com Similarly, the activation of graphite felt with carbon dioxide has been shown to improve its catalytic properties for the oxidation of 4-chlorophenol. mdpi.com These findings imply that the chemical and structural modifications induced by bromination—creating defect sites and introducing new chemical functionalities—could imbue this compound with significant catalytic activity for various oxidation and redox reactions.
Sensor Technologies Utilizing this compound
Graphite and its derivatives are highly versatile materials for the development of electrochemical sensors due to their wide potential window, low cost, and suitability for chemical modification. frontiersin.orgacs.org Exfoliated graphite electrodes have demonstrated superior performance, including lower capacitance and better electron transfer, compared to materials like glassy carbon. frontiersin.org The functionalization of graphene and graphite is a key strategy for creating sensors with high sensitivity and selectivity for specific molecules. biointerfaceresearch.com
While specific research on sensors utilizing this compound is limited, the principles of graphite-based sensing suggest its potential. The performance of an electrochemical sensor is critically dependent on the electronic properties of the electrode material. The process of intercalating bromine into graphite significantly alters these properties. Bromination acts as a doping mechanism, where bromine, being an electron acceptor, increases the number of hole carriers in the graphite sheets. aip.org This modification of the electronic band structure could be harnessed for sensing applications.
For instance, the change in conductivity and surface chemistry resulting from bromination could be used to detect the adsorption of specific analytes. The interaction of target molecules with the brominated graphite surface could lead to a measurable change in electrical resistance or a distinct electrochemical signal. Research on brominated graphene derivatives has highlighted their unique physical and chemical properties, suggesting they could serve as starting materials for further chemical modifications, potentially leading to tailored sensor surfaces. nih.gov Given the successful use of various functionalized graphites in sensors for detecting everything from heavy metals to organic compounds, it is plausible that this compound could be developed into a highly sensitive and selective sensing platform. frontiersin.orgbiointerfaceresearch.com
Electromagnetic Shielding Applications Research
Electromagnetic interference (EMI) shielding is crucial for protecting electronic devices from disruptive electromagnetic radiation. graphene-info.com Materials with high electrical conductivity are effective for EMI shielding as they can reflect and absorb electromagnetic waves. mdpi.com Graphite, with its layered structure and delocalized pi-electrons, is an effective conductor and has been investigated for EMI shielding applications. mdpi.com
The intercalation of bromine into the graphite lattice significantly enhances its electrical conductivity. aip.org This is because bromine acts as an electron acceptor, creating holes in the valence band of graphite and thereby increasing the charge carrier concentration. aip.org This enhanced conductivity makes this compound a highly promising candidate for lightweight, effective EMI shielding.
Research into composites containing carbon-based fillers demonstrates their effectiveness. For example, epoxy composites filled with 1-7 wt% graphite have shown total shielding efficiency (SEₜ) values of 19–21 dB across a frequency range of 1–14 GHz. mdpi.com Studies on other carbon fillers, such as graphene nanoplatelets and carbon nanotubes, have also reported significant EMI shielding capabilities, with some composites achieving shielding effectiveness of over 20 dB. mdpi.com While specific EMI shielding data for this compound is not widely published, the underlying principle is clear: its superior conductivity compared to pristine graphite should translate into more effective shielding performance. The primary mechanism for shielding in such conductive materials is reflection, which would be enhanced by the increased charge carrier density in this compound. mdpi.com
Table 1: EMI Shielding Effectiveness of Various Carbon-Filled Composites
| Filler Material | Matrix | Filler Loading (wt%) | Frequency Range | Shielding Effectiveness (dB) |
| Graphite | Epoxy | 1-7% | 1-14 GHz | 19-21 |
| Graphite/Magnetite | Polyvinyl Butyral | Not Specified | UHF | Up to 35 |
| Graphene | Epoxy | 15% | 8 GHz | 21 |
This table presents data for graphite-based composites to illustrate the potential of carbon materials in EMI shielding. Data for this compound specifically is inferred from its enhanced conductivity.
Dielectric Property Modification in Composite Systems
The dielectric properties of a material, specifically its dielectric constant and dielectric loss, are crucial in the design of electronic components like capacitors and for applications in high-frequency circuits. Introducing conductive fillers into a polymer matrix is a common method to modify these properties.
Studies on polymer composites have shown that the addition of graphite significantly increases the dielectric constant. For instance, doping a poly(NIPAM-co-HEMA) copolymer with 10 wt% graphite increased its dielectric constant by approximately ten times at a frequency of 1 kHz. ias.ac.in This increase is attributed to the formation of micro-capacitor structures within the polymer matrix by the conductive graphite particles, leading to enhanced charge storage and interfacial polarization. ias.ac.inresearchgate.net
Graphite itself has a dielectric constant in the range of 12-15. clippercontrols.com The intercalation of bromine into graphite increases its electrical conductivity. aip.org In a composite system, this enhanced conductivity would likely lead to a further increase in the dielectric constant compared to composites filled with standard graphite. The brominated graphite particles would be more effective at creating conductive networks and enhancing interfacial polarization. This effect is particularly pronounced near the percolation threshold, where a sharp increase in the dielectric constant is often observed. ias.ac.in Therefore, this compound could be used as a functional filler to create high-dielectric-constant materials for applications in embedded capacitors or energy storage devices.
Table 2: Dielectric Constant of Graphite and Related Materials
| Material | Dielectric Constant (k) | Conditions |
| Graphite | 12 - 15 | Standard |
| Air | 1.000536 | 68° F |
| Poly(NIPAM-co-HEMA) | 3.3 - 4.01 | 1 kHz |
| 10 wt% Graphite/Poly(NIPAM-co-HEMA) Composite | ~33 - 40 | 1 kHz |
This table provides reference values for the dielectric constant of graphite and the effect of its inclusion in a polymer composite.
Potential in Aerospace Technology for Lightweight Conductors
The aerospace industry continuously seeks to reduce aircraft weight to improve fuel efficiency, range, and operational costs. google.com Electrical wiring, traditionally made of copper, constitutes a significant portion of an aircraft's total weight. google.com Graphite intercalation compounds, specifically this compound, have been identified as a promising lightweight, high-conductivity alternative to traditional metal conductors. nasa.gov
Pristine graphite fibers have a density of approximately 2.2 g/cm³, significantly lower than copper's 8.9 g/cm³. nasa.gov While their electrical resistivity is higher than copper's, intercalation with bromine can lower this resistivity to a competitive level. nasa.gov Research supported by NASA has demonstrated that bromine-intercalated graphite fibers are remarkably stable under various environmental conditions, including vacuum, high humidity, and at temperatures up to 200°C. At temperatures as high as 400°C, they retain 80% of the conductivity gained through intercalation. nasa.govresearchgate.net
Methods have been developed to fabricate bromine-graphite/metal composite materials. google.comwipo.intkaust.edu.sa This process involves the liquid-phase bromination of graphite, followed by consolidation with a metal nanopowder (such as copper or silver) through mechanical pressing. google.com The resulting composites exhibit significantly improved properties for aerospace applications.
Table 3: Properties of Bromine-Intercalated Graphite Composites for Aerospace
| Property | Value | Comparison |
| Density | ~3.5 g/cm³ | Less than half the density of copper (8.9 g/cm³) |
| Electrical Conductivity | ~1.45 x 10⁸ S/m | Competitive with conventional conductors |
| Thermal Stability | Stable up to 200°C | Suitable for many aerospace environments |
Data sourced from patent information regarding bromine-graphite/metal composites. google.com
The combination of low density, high conductivity, and environmental stability makes this compound a strong candidate for replacing heavier metal wires in aerospace electrical systems, contributing to the development of lighter and more efficient aircraft. nasa.gov
Future Research Avenues and Outstanding Challenges
Addressing Technological Hurdles for Broader Applicability
The transition of graphite (B72142) bromide from laboratory curiosity to widespread technological application necessitates overcoming significant hurdles related to material consistency and production scalability.
Homogeneity and Bulk Property Control
A persistent challenge in graphite bromide research is achieving consistent homogeneity in intercalation and, consequently, uniform bulk properties across a sample or batch researchgate.netresearchgate.netbuffalo.edu. Variations in bromine distribution, staging, and intercalate ordering can lead to significant discrepancies in electrical conductivity, thermal transport, and mechanical integrity. For instance, research has shown that the stability of intercalated bromine and the resulting compound composition are highly dependent on the type and processing of the graphite precursor, as well as thermal treatments buffalo.edu. The precise control over the intercalation process to ensure uniform bromine content and phase distribution throughout the material remains an active area of investigation. Future research should focus on developing synthesis methodologies, such as controlled vapor-phase intercalation or electrochemical methods, that guarantee uniform bromine distribution and staging researchgate.netchinesechemsoc.orgchinesechemsoc.org. Furthermore, detailed studies correlating synthesis parameters (temperature, pressure, time, precursor concentration) with resulting homogeneity and bulk properties are essential. Exploring post-synthesis treatments to homogenize properties could also offer pathways to more reliable and reproducible materials.
Scalability of Synthesis and Processing
Current methods for producing high-quality this compound are often confined to laboratory scales, posing a significant barrier to industrial adoption researchgate.net. Scaling up the synthesis of GICs, including this compound, while maintaining material quality and cost-effectiveness is a critical challenge. Processing these materials into usable forms, such as films, composites, or powders for specific applications, also faces scalability limitations. Research into continuous or semi-continuous synthesis processes is needed to facilitate large-scale production researchgate.net. Optimizing existing batch processes for higher yields, reduced reaction times, and lower energy consumption is also paramount. Developing scalable methods for exfoliation or processing of this compound into desired architectures, such as thin films or aligned fibers, will be crucial for its integration into advanced devices and materials researchgate.netarxiv.org.
Deeper Understanding of Complex Phase Behavior
This compound systems exhibit intricate phase diagrams and structural transitions that are not yet fully elucidated, impacting their performance and predictability.
The intercalation of bromine into graphite layers leads to a complex interplay of structural phases and transitions. These include various intercalation stages (defined by the number of graphite layers between intercalant layers), order-disorder transitions of bromine molecules within the galleries, and commensurate-incommensurate transformations relative to the graphite lattice researchgate.netresearchgate.netbuffalo.edutandfonline.com. For example, studies have identified distinct temperature intervals where the linear thermal expansion coefficient of third-stage this compound with bromine changes abruptly, indicating phase transitions researchgate.nettandfonline.com. Research has also detailed transitions from a "quasiliquid" state to incommensurate, and then to commensurate phases of bromine within the graphite layers at specific temperatures tandfonline.com.
Q & A
Q. What are the standard synthesis protocols for graphite bromide, and how do precursor graphite oxides (Hummers vs. Hofmann methods) influence bromination efficiency?
this compound is synthesized via bromination of graphite oxide (GO) using agents like HBr, Br₂, or FeBr₃ under varied conditions (reflux, autoclave). The Hofmann method (using HNO₃/H₂SO₄/KClO₃) produces GO with higher bromination efficiency (>26 wt% Br) compared to Hummers-derived GO due to differences in residual oxygen functionalities and structural defects . For example, HBr reflux with Hofmann-GO yields HO-HBr-A, a highly brominated (26 wt% Br) and partially hydrogenated product, while Hummers-GO produces lower bromine content .
Q. Which spectroscopic and analytical techniques are critical for confirming C–Br bond formation and quantifying bromine content?
- Raman spectroscopy : Monitors D/G band intensity ratios (e.g., D-band at 1350 cm⁻¹ for sp³ defects, G-band at 1580 cm⁻¹ for sp² carbon). High-temperature Raman reveals debromination via reduced C–Br band intensity at 240–480 cm⁻¹ .
- FTIR : Identifies C–Br vibrations (~470 cm⁻¹) and residual oxygen groups (C–O at 1050–1200 cm⁻¹) .
- XPS : Quantifies surface bromine (Br 3d peak at 69.0 eV) but may underestimate bulk Br due to UHV-induced decomposition .
- Combustion analysis : Accurately measures bulk Br via Schöniger method (Hg(NO₃)₂ titration) .
Q. How do residual oxygen functional groups in graphite oxide influence the electrical resistivity of brominated derivatives?
Resistivity (6.6 × 10⁻⁴ to 5.1 × 10⁻³ Ω·cm) correlates with residual oxygen, not bromine concentration. For instance, HO-HBr (low oxygen) shows lower resistivity than HO-HBr-A (higher oxygen), highlighting the dominance of sp² carbon restoration over Br doping .
Advanced Research Questions
Q. How can contradictory bromine quantification data (e.g., XPS vs. SEM-EDS) be resolved in highly reduced this compound samples?
Discrepancies arise from XPS’s surface sensitivity (~5 nm depth) versus SEM-EDS/combustion analysis (bulk measurement). For HO-HBr-A, XPS reports ~18 wt% Br, while SEM-EDS detects 26 wt% due to subsurface Br enrichment. Cross-validate using FTIR (C–Br bands) and elemental mapping .
Q. What experimental designs are recommended to isolate the effects of bromine vs. oxygen functional groups on thermal stability?
- Dynamic thermal analysis (STA) : Track mass loss and exothermic peaks. Oxygen-rich samples (e.g., HU-Br) show instability at ~200°C (C=O bond cleavage), while bromine-rich HO-HBr-A remains stable up to 370°C .
- Controlled annealing : Heat samples under inert gas (Ar) and monitor Raman D/G ratio changes. Debromination (C–Br cleavage) above 300°C restores sp² domains without oxygen interference .
Q. What methodological approaches are used to analyze the electrochemical activity of brominated graphene for energy storage applications?
- Cyclic voltammetry (CV) : In PBS (pH 7), brominated graphenes show reduction peaks at −0.5 to −1.5 V (oxygen group reduction) and oxidation at +0.25 V (physically adsorbed Br oxidation). HO-HBr-A exhibits higher current density due to sp² domain recovery .
- Heterogeneous electron transfer (HET) rates : Use ferro/ferricyanide probes. Brominated samples with low oxygen (e.g., HO-HBr) show faster HET (ΔEp = 0.42 V) than oxygen-rich derivatives (ΔEp = 1.38 V) .
Data Contradiction Analysis
Q. Why do brominated graphenes with similar Br content exhibit divergent electrochemical behaviors?
Electrochemical activity depends on the balance between Br doping (electron-withdrawing) and sp² restoration. For example, HO-HBr-A (26 wt% Br, high sp²) shows lower overpotential than HU-Br (20 wt% Br, high oxygen), demonstrating that sp² domains enhance conductivity despite comparable Br levels .
Methodological Best Practices
- Synthesis reproducibility : Standardize graphite oxide precursor (Hummers vs. Hofmann) and bromination conditions (reflux time, HBr concentration) .
- Artifact mitigation : Use low laser power (<1 mW) in Raman to avoid thermally induced debromination .
- Cross-validation : Combine XPS, FTIR, and combustion analysis for accurate Br quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
